molecular formula C6H12O6 B1605818 Laevuflex CAS No. 6347-01-9

Laevuflex

Cat. No. B1605818
CAS RN: 6347-01-9
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laevuflex is a natural product found in Centaurea jacea and Centaurea bracteata with data available.

Scientific Research Applications

Cytoprotective Effects in Hepatocytes

The water extract of Rosa laevigata Michx. (RLE), a component related to Laevuflex, has been shown to protect hepatocytes from oxidative stress caused by arachidonic acid and iron. This protective effect is achieved through the activation of NF-E2-related factor 2 (Nrf2), leading to the prevention of cell death, inhibition of reactive oxygen species production, and mitigation of mitochondrial dysfunction (Ko et al., 2015).

Xenopus Laevis as a Pre-Clinical Screening Tool

Xenopus laevis, often used in the context of Laevuflex-related research, serves as an efficient pre-clinical screening tool for drug safety. It offers a high degree of homology to higher vertebrate models and is cost-effective for large-scale screening, particularly in assessing the toxicity of biomedical nanoparticles (Al-Yousuf et al., 2017).

G-Quadruplex Investigation in Living Cells

The application of in-cell NMR spectroscopy in investigating G-quadruplex structures inside living Xenopus laevis oocytes provides insights into the structural behavior of these complexes under physiological conditions. This research is crucial for understanding the influence of intracellular factors on G-quadruplexes, which has implications in pharmaceutical studies (Hänsel et al., 2013).

Organogenesis from Undifferentiated Cells

Research on Xenopus laevis has facilitated understanding of organ differentiation not only from fertilized eggs but also from undifferentiated cells, as in the case of in vitro organogenesis. This is critical for advancements in regenerative medicine and embryonic development studies (Asashima et al., 2009).

Pharmacognosy of Rosa Laevigata Michx.

Pharmacognostic research on the stem of Rosa Laevigata Michx. provides a scientific basis for distinguishing between the stem and root of this plant. This is relevant for understanding the properties and applications of different parts of the plant (Liu Ruo-xia, 2010).

properties

IUPAC Name

2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859147
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laevuflex

CAS RN

686298-95-3, 6347-01-9
Record name 2-Hexulopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686298-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laevuflex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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